![molecular formula C38H70O3 B14685201 {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene CAS No. 36314-50-8](/img/structure/B14685201.png)
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a propoxy group and two tetradecyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process often includes:
Preparation of the Propoxy Intermediate: This involves the reaction of a suitable alcohol with an alkyl halide under basic conditions to form the propoxy group.
Formation of Tetradecyloxy Groups: These groups are introduced through the reaction of a suitable phenol with tetradecyl bromide in the presence of a base.
Final Coupling Reaction: The propoxy intermediate is then reacted with the tetradecyloxy-substituted benzene under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
{[(2R)-2,3-Bis(dodecyloxy)propoxy]methyl}benzene: Similar structure but with dodecyloxy groups instead of tetradecyloxy groups.
{[(2R)-2,3-Bis(octadecyloxy)propoxy]methyl}benzene: Similar structure but with octadecyloxy groups.
Uniqueness
{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
36314-50-8 |
|---|---|
分子式 |
C38H70O3 |
分子量 |
575.0 g/mol |
IUPAC名 |
[(2R)-2,3-di(tetradecoxy)propoxy]methylbenzene |
InChI |
InChI=1S/C38H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-28-32-39-35-38(36-40-34-37-30-26-25-27-31-37)41-33-29-24-22-20-18-16-14-12-10-8-6-4-2/h25-27,30-31,38H,3-24,28-29,32-36H2,1-2H3/t38-/m1/s1 |
InChIキー |
GZUFURWAWJHNPE-KXQOOQHDSA-N |
異性体SMILES |
CCCCCCCCCCCCCCOC[C@H](COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


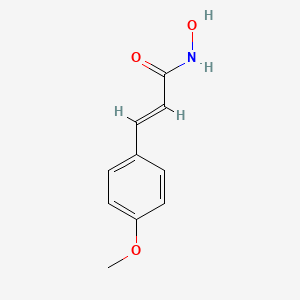
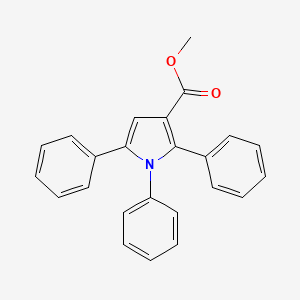
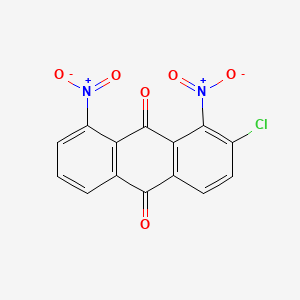
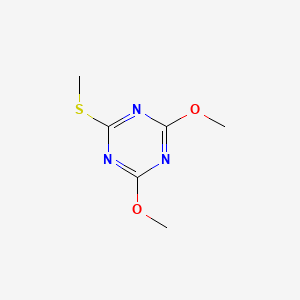
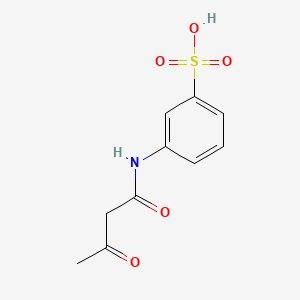
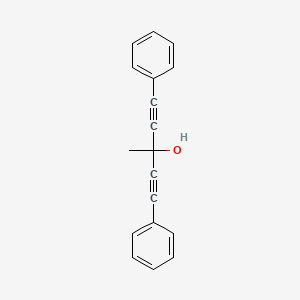
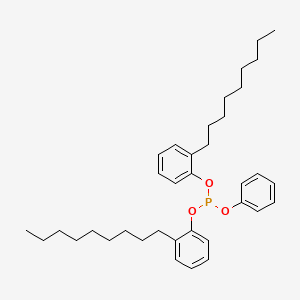

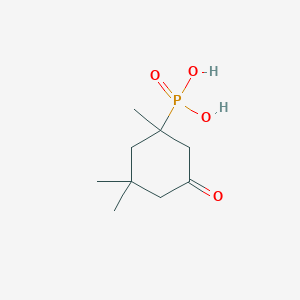


![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
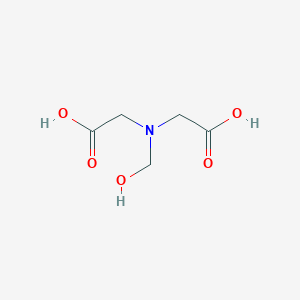
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
